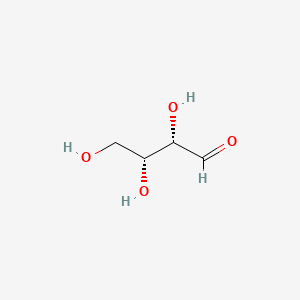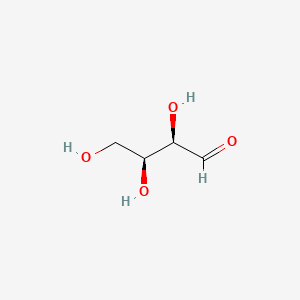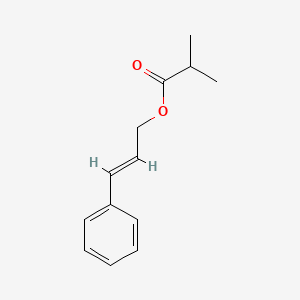![molecular formula C18H16N6S2 B7804179 (2E,3E)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile](/img/structure/B7804179.png)
(2E,3E)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,3E)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and significant reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,3E)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile involves multiple steps, each requiring precise reaction conditions The initial step typically involves the formation of a core structure through a series of condensation reactions
Industrial Production Methods
Industrial production of this compound is usually carried out in large-scale reactors where the reaction conditions can be meticulously controlled. The process often involves the use of catalysts to accelerate the reaction and improve efficiency. Purification steps such as crystallization and chromatography are employed to obtain the final product with the desired purity.
化学反应分析
Types of Reactions
(2E,3E)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures, ranging from -78°C for highly reactive intermediates to 150°C for more stable compounds. Solvents such as dichloromethane, ethanol, and water are frequently used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines
科学研究应用
(2E,3E)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique reactivity can be leveraged.
Industry: this compound is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable and reactive intermediates.
作用机制
The mechanism of action of (2E,3E)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile involves its interaction with specific molecular targets, leading to a cascade of biochemical reactions. The compound can bind to enzymes, altering their activity and affecting metabolic pathways. In some cases, it may act as an inhibitor, preventing the normal function of the enzyme and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
(2E,3E)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as idarubicin and other anthracyclines share some structural similarities with this compound.
Uniqueness: Unlike other similar compounds, this compound exhibits a unique reactivity profile, making it particularly useful in specific synthetic and biological applications. Its ability to undergo a wide range of chemical reactions under various conditions sets it apart from other compounds in its class.
属性
IUPAC Name |
(2E,3E)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S2/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22/h1-8H,21-24H2/b17-11-,18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEXZJFMOKTQEZ-WHYMJUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N)S/C(=C(\C(=C(/SC2=CC=CC=C2N)\N)\C#N)/C#N)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
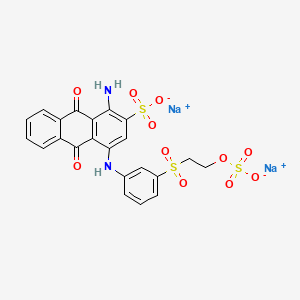
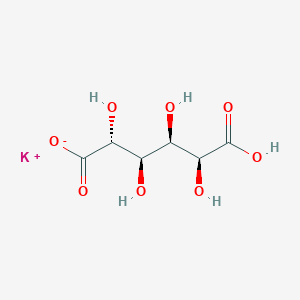
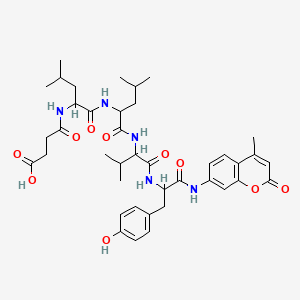

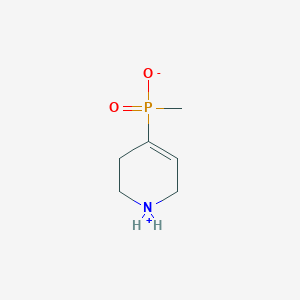

![(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;dihydrochloride](/img/structure/B7804143.png)

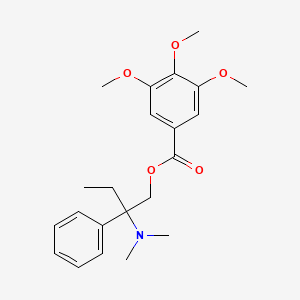
![2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ium-1-ylprop-1-enyl]pyridine;chloride;hydrate](/img/structure/B7804160.png)
